Carquinostatin A

Description

Molecular Architecture and Functional Group Analysis

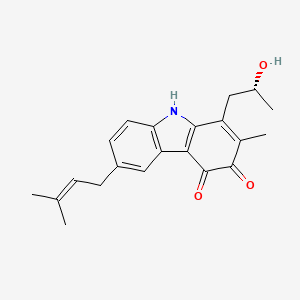

Carquinostatin A possesses the molecular formula C21H23NO3 with a molecular weight of 337.4190 daltons and an accurate mass of 337.1678 daltons. The compound features a tricyclic carbazole core structure that serves as the fundamental scaffold for its biological activity. The carbazole nucleus consists of a pyrrole ring fused to two benzene rings, creating a rigid planar aromatic system that provides the structural foundation for the molecule.

The functional group architecture of Carquinostatin A includes several key structural elements that contribute to its unique properties. The ortho-quinone function is positioned at the 3,4-positions of the carbazole ring system, forming a highly reactive electrophilic center that is crucial for its neuroprotective mechanism. This quinone moiety represents a distinctive feature that differentiates Carquinostatin A from other carbazole alkaloids and contributes significantly to its radical scavenging activity.

The isoprenoid side chain attachment represents another critical structural feature of Carquinostatin A. The molecule contains a prenyl group that extends from the carbazole core, providing additional hydrophobic character and potentially influencing membrane interactions. The absolute stereochemistry at the carbon-11 position has been definitively established as having the R-configuration through extensive chemical and spectroscopic analysis.

The structural analysis reveals that Carquinostatin A contains a 2-methylcarbazole framework with specific substitution patterns that create its unique pharmacological profile. The methyl group at the 2-position of the carbazole ring influences both the electronic distribution and steric environment around the active sites. Additionally, the presence of a secondary alcohol function in the side chain contributes to the molecule's overall polarity and potential hydrogen bonding capabilities.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of Carquinostatin A through multiple dimensional techniques. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the carbazole aromatic protons, the methyl substituents, and the isoprenoid side chain components. The aromatic region typically displays well-resolved multiplets corresponding to the substituted benzene rings of the carbazole system.

The carbon-13 nuclear magnetic resonance spectrum of Carquinostatin A provides detailed information about the carbon framework and oxidation states throughout the molecule. The carbonyl carbons of the quinone function appear at characteristic downfield chemical shifts, while the aromatic carbons of the carbazole system display signals consistent with the expected substitution pattern. The aliphatic carbons of the isoprenoid chain show typical upfield shifts corresponding to their saturated nature.

Two-dimensional nuclear magnetic resonance techniques have been instrumental in establishing connectivity patterns and spatial relationships within the Carquinostatin A structure. Correlation spectroscopy experiments reveal through-bond connections between adjacent protons, allowing for complete assignment of the proton network throughout the molecule. Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments provide direct carbon-proton connectivity information and long-range coupling patterns that confirm the proposed structural assignments.

Mass spectrometry analysis has confirmed the molecular weight and fragmentation pattern of Carquinostatin A. The molecular ion peak at mass-to-charge ratio 337 corresponds to the expected molecular formula, while characteristic fragment ions provide insight into the molecule's stability and preferred cleavage pathways. High-resolution mass spectrometry has established the accurate mass measurement, supporting the proposed elemental composition and structural assignments.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in Carquinostatin A. The quinone carbonyl stretching vibrations appear in the expected region for ortho-quinones, while the aromatic carbon-carbon stretching modes confirm the presence of the extended aromatic system. The presence of hydroxyl groups is evidenced by broad absorption bands in the appropriate frequency range.

X-ray Crystallographic Studies and 3D Conformational Analysis

While direct crystallographic analysis of Carquinostatin A itself has not been extensively reported in the available literature, significant structural insights have been obtained through crystallographic studies of related biosynthetic enzymes and model compounds. The crystal structure of CqsB2, a key enzyme in Carquinostatin A biosynthesis, has been determined and provides valuable information about the molecular recognition and catalytic mechanisms involved in carbazole formation.

The CqsB2 crystal structure reveals important details about the active site architecture and substrate binding modes that influence the three-dimensional conformation of Carquinostatin A precursors during biosynthesis. The enzyme structure shows a complex arrangement of secondary structural elements that create a specific binding pocket for substrate recognition. This information provides indirect insights into the preferred conformational states of Carquinostatin A and related compounds.

Three-dimensional conformational analysis of Carquinostatin A has been conducted using computational modeling approaches to understand the spatial arrangement of functional groups and their potential interactions. The carbazole core maintains a relatively rigid planar conformation due to the aromatic conjugation, while the isoprenoid side chain exhibits greater conformational flexibility. The quinone moiety enforces specific geometric constraints that influence the overall molecular shape and potential binding interactions.

The conformational analysis reveals that the ortho-quinone function adopts a coplanar arrangement with the carbazole ring system, maximizing electronic conjugation and stabilizing the quinoid character. The isoprenoid side chain can adopt multiple rotational conformers around the single bonds, providing conformational flexibility that may be important for biological activity. The hydroxyl group in the side chain can participate in intramolecular hydrogen bonding, potentially stabilizing specific conformational states.

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Calculations)

Density functional theory calculations have provided important insights into the electronic structure and reactivity patterns of Carquinostatin A and related carbazole alkaloids. Computational studies have demonstrated that certain intermediate structures in the biosynthetic pathway have higher energy than their rearranged products, explaining the spontaneous transformations observed during carbazole formation. These calculations help explain the thermodynamic driving forces that control the final structural outcomes in Carquinostatin A biosynthesis.

Molecular orbital calculations reveal the electronic distribution throughout the Carquinostatin A structure, providing insights into the reactivity patterns and potential sites for chemical modification. The highest occupied molecular orbital is typically localized on the quinone function and the carbazole aromatic system, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient quinone moiety. This electronic structure analysis helps explain the radical scavenging properties and neuroprotective mechanisms of the compound.

The computational analysis also provides information about the energetics of conformational changes and the barriers to rotation around specific bonds within the molecule. Density functional theory calculations have been used to evaluate the stability of different tautomeric forms and to predict the preferred protonation states under physiological conditions. These insights are crucial for understanding the structure-activity relationships and optimizing synthetic approaches to Carquinostatin A analogs.

Frontier molecular orbital analysis reveals the electron-rich and electron-poor regions of the Carquinostatin A structure, providing guidance for understanding its chemical reactivity and potential sites for electrophilic or nucleophilic attack. The quinone moiety serves as a strong electron-withdrawing group that influences the electronic properties of the entire carbazole system. This electronic perturbation is essential for the biological activity and helps explain the unique properties that distinguish Carquinostatin A from other carbazole derivatives.

The computational studies have also examined the intermolecular interactions and potential binding modes of Carquinostatin A with biological targets. Molecular dynamics simulations and docking studies provide insights into the preferred orientations and binding conformations that may be relevant for neuroprotective activity. These computational approaches complement experimental structural studies and provide a comprehensive understanding of the three-dimensional properties that govern Carquinostatin A function.

Properties

Molecular Formula |

C21H23NO3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

1-[(2R)-2-hydroxypropyl]-2-methyl-6-(3-methylbut-2-enyl)-9H-carbazole-3,4-dione |

InChI |

InChI=1S/C21H23NO3/c1-11(2)5-6-14-7-8-17-16(10-14)18-19(22-17)15(9-12(3)23)13(4)20(24)21(18)25/h5,7-8,10,12,22-23H,6,9H2,1-4H3/t12-/m1/s1 |

InChI Key |

GBIKJKJPENMVHL-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=O)C1=O)C[C@@H](C)O |

Canonical SMILES |

CC1=C(C2=C(C3=C(N2)C=CC(=C3)CC=C(C)C)C(=O)C1=O)CC(C)O |

Synonyms |

carquinostatin A |

Origin of Product |

United States |

Q & A

Q. What are the established synthetic routes for Carquinostatin A, and what are their respective yields and limitations?

- Methodological Answer : The total synthesis of (±)-Carquinostatin A typically involves a multi-step process starting with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between intermediate compounds. For example, a 99% yield is achieved in the coupling of compound 17 with boronic ester 21 using PdCl₂/dppe and CsF. Subsequent ring-closing metathesis with Grubbs II catalyst (79% yield) and LiAlH₄ reduction (74% yield) complete the synthesis. Key limitations include sensitivity to reaction conditions (e.g., moisture, temperature) and lower yields in later steps due to steric hindrance. Always validate intermediates via NMR and mass spectrometry .

Q. How can researchers ensure reproducibility in Carquinostatin A synthesis experiments?

- Methodological Answer : Reproducibility requires meticulous documentation of:

- Catalyst preparation (e.g., PdCl₂/dppe stoichiometry).

- Reaction conditions (temperature, solvent purity, inert atmosphere).

- Characterization data (¹H/¹³C NMR, HRMS, HPLC purity).

Cross-reference protocols with published syntheses and deposit detailed step-by-step procedures in supplementary materials. For novel derivatives, include crystallographic data or 2D NMR correlations to confirm regiochemistry .

Q. What methodologies are recommended for initial bioactivity screening of Carquinostatin A?

- Methodological Answer : Prioritize in vitro assays to evaluate antioxidant or cytotoxic activity:

- DPPH/ABTS assays for free radical scavenging.

- MTT/XTT assays for cell viability in cancer cell lines.

- Dose-response curves to determine IC₅₀ values.

Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical validity. Report raw data with standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Carquinostatin A?

- Methodological Answer : Contradictions often arise from variability in:

- Cell line specificity (e.g., HepG2 vs. MCF-7).

- Assay conditions (pH, incubation time).

- Compound purity (HPLC ≥95% recommended).

Conduct systematic meta-analyses of existing studies, replicate experiments under standardized conditions, and use orthogonal assays (e.g., ROS detection alongside DPPH). Cross-validate findings with structural analogs to isolate structure-activity relationships .

Q. What strategies optimize the total yield of Carquinostatin A in multi-step syntheses?

- Methodological Answer : Optimize critical steps:

- Catalyst screening : Test alternatives to Grubbs II (e.g., Hoveyda-Grubbs) for metathesis efficiency.

- Solvent selection : Use anhydrous THF or toluene for moisture-sensitive reactions.

- Workup protocols : Employ flash chromatography with gradient elution to recover intermediates.

Apply design-of-experiments (DoE) to identify synergistic factors (e.g., temperature/catalyst loading) and reduce stepwise yield losses .

Q. How should researchers design experiments to elucidate Carquinostatin A’s mechanism of action?

- Methodological Answer : Combine in silico and in vitro approaches:

- Molecular docking : Predict binding affinities with antioxidant enzymes (e.g., Nrf2/Keap1).

- CRISPR/Cas9 knockout models : Validate target genes in disease-relevant cell lines.

- Metabolomics : Track changes in glutathione or NADPH levels post-treatment.

Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize findings .

Q. What advanced spectroscopic techniques are critical for characterizing Carquinostatin A derivatives?

- Methodological Answer : Beyond standard NMR/HRMS:

- NOESY/ROESY : Resolve stereochemistry in complex bicyclic structures.

- X-ray crystallography : Confirm absolute configuration for novel analogs.

- ECD/TDDFT : Correlate experimental and calculated electronic circular dichroism for chiral centers.

For ambiguous cases, synthesize enantiomers and compare bioactivity .

Q. How can researchers integrate multi-omics data to study Carquinostatin A’s pharmacological effects?

- Methodological Answer : Adopt a systems biology approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Network pharmacology : Build interaction networks (e.g., STRING, Cytoscape) to map target pathways.

Validate hypotheses using siRNA knockdown or inhibitor co-treatment studies .

Q. What frameworks ensure rigor in formulating hypothesis-driven research questions about Carquinostatin A?

- Methodological Answer : Apply the FINER criteria :

- Feasible : Align scope with available resources (e.g., compound quantities).

- Novel : Address gaps in mechanistic understanding or synthesis efficiency.

- Ethical : Follow animal/cell line use guidelines for bioactivity studies.

Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Q. How should researchers validate computational predictions of Carquinostatin A’s molecular targets?

- Methodological Answer : Combine in silico and experimental validation:

- Surface plasmon resonance (SPR) : Measure binding kinetics with purified proteins.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters.

- Mutagenesis : Engineer point mutations in predicted binding pockets to disrupt interactions.

Correlate affinity data with functional assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.